

# Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414

[Get Quote](#)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Key **Fluoroimide** Compounds

This technical guide provides a comprehensive overview of the spectroscopic data for several compounds known as "**Fluoroimide**," a term that can refer to various fluorinated amide structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key analytical data. To facilitate comparative analysis, all quantitative spectroscopic information is presented in clearly structured tables. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to ensure reproducibility.

## Understanding the "**Fluoroimide**" Landscape

The term "**Fluoroimide**" is not a unique chemical identifier and can refer to several distinct molecules. In the context of chemical research and development, it most commonly refers to one of three isomers of fluorobenzamide: 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide. Additionally, a fungicide with the common name **Fluoroimide** exists, possessing a significantly different chemical structure (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione). This guide will provide detailed spectroscopic data for all four of these compounds to address this ambiguity and serve a broader range of research needs.

## Spectroscopic Data Repository

The following sections present the NMR, IR, and Mass Spectrometry data for each of the four "Fluoroimide" compounds.

## 2-Fluorobenzamide

Chemical Structure:

Table 1.1: NMR Spectroscopic Data for 2-Fluorobenzamide

| Technique           | Solvent       | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---------------------|---------------|------------------------|--------------------------|------------|
| <sup>1</sup> H NMR  | DMSO-d6       | 7.54-7.50 (m, 1H)      | -                        | Ar-H       |
|                     | -             | 7.29-7.25 (m, 3H)      | Ar-H                     |            |
| <sup>13</sup> C NMR | DMSO-d6       | 162.3 (d)              | J(C-F) = 247.7           | C-F        |
| 132.4 (d)           | J(C-F) = 8.8  | Ar-C                   |                          |            |
| 130.1 (d)           | J(C-F) = 6.6  | Ar-C                   |                          |            |
| 124.3 (d)           | J(C-F) = 2.6  | Ar-C                   |                          |            |
| 123.8 (d)           | J(C-F) = 14.0 | Ar-C                   |                          |            |
| 116.0 (d)           | J(C-F) = 22.5 | Ar-C                   |                          |            |
| <sup>19</sup> F NMR | d6-DMSO       | -114                   | -                        | Ar-F       |

Table 1.2: IR Spectroscopic Data for 2-Fluorobenzamide

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode       | Functional Group |
|--------------------------------|------------------------|------------------|
| 3370 (m)                       | N-H Stretch            | Amide            |
| 2924 (w)                       | C-H Stretch (aromatic) | Aromatic Ring    |
| 1661 (m)                       | C=O Stretch (Amide I)  | Amide            |
| 1610 (m)                       | C=C Stretch            | Aromatic Ring    |
| 1546 (m)                       | N-H Bend (Amide II)    | Amide            |
| 1469 (s)                       | C=C Stretch            | Aromatic Ring    |
| 1289 (m)                       | C-N Stretch            | Amide            |
| 1215 (m)                       | C-F Stretch            | Aryl Fluoride    |
| 1134 (m)                       | C-H in-plane bend      | Aromatic Ring    |
| 820 (m)                        | C-H out-of-plane bend  | Aromatic Ring    |

Table 1.3: Mass Spectrometry Data for 2-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment                              |
|-----|--------------------|------------------------------------------------|
| 139 | High               | [M] <sup>+</sup>                               |
| 121 | Moderate           | [M - NH <sub>2</sub> ] <sup>+</sup>            |
| 95  | Moderate           | [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> |

## 3-Fluorobenzamide

Chemical Structure:

Table 2.1: NMR Spectroscopic Data for 3-Fluorobenzamide

| Technique           | Solvent           | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment            |
|---------------------|-------------------|------------------------|--------------------------|-----------------------|
| <sup>1</sup> H NMR  | Not Specified     | 7.8 - 7.2 (m)          | -                        | Ar-H, NH <sub>2</sub> |
| <sup>13</sup> C NMR | CDCl <sub>3</sub> | 163.0 (d, J=245.5)     | -                        | C-F                   |
| 136.5 (d, J=7.1)    | -                 | Ar-C                   |                          |                       |
| 130.3 (d, J=7.9)    | -                 | Ar-C                   |                          |                       |
| 124.0 (d, J=2.8)    | -                 | Ar-C                   |                          |                       |
| 120.0 (d, J=21.5)   | -                 | Ar-C                   |                          |                       |
| 115.1 (d, J=22.5)   | -                 | Ar-C                   |                          |                       |
| <sup>19</sup> F NMR | CDCl <sub>3</sub> | -112.5                 | -                        | Ar-F                  |

Table 2.2: IR Spectroscopic Data for 3-Fluorobenzamide

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode      | Functional Group |
|--------------------------------|-----------------------|------------------|
| ~3400, ~3200                   | N-H Stretch           | Amide            |
| ~1660                          | C=O Stretch (Amide I) | Amide            |
| ~1600                          | C=C Stretch           | Aromatic Ring    |
| ~1550                          | N-H Bend (Amide II)   | Amide            |
| ~1250                          | C-F Stretch           | Aryl Fluoride    |

Table 2.3: Mass Spectrometry Data for 3-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment                              |
|-----|--------------------|------------------------------------------------|
| 139 | High               | [M] <sup>+</sup>                               |
| 121 | Moderate           | [M - NH <sub>2</sub> ] <sup>+</sup>            |
| 95  | Moderate           | [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> |

## 4-Fluorobenzamide

Chemical Structure:

Table 3.1: NMR Spectroscopic Data for 4-Fluorobenzamide

| Technique           | Solvent         | Chemical Shift<br>( $\delta$ ) ppm | Coupling<br>Constant (J) Hz                                                                             | Assignment |
|---------------------|-----------------|------------------------------------|---------------------------------------------------------------------------------------------------------|------------|
| $^1\text{H}$ NMR    | DMSO-d6         | 8.06, 7.98<br>7.46, 7.30           | $\text{J}(\text{B},\text{D})=\text{J}(\text{D},\text{F}-19)=8.9$ , $\text{J}(\text{B},\text{F}-19)=5.6$ | Ar-H       |
| $^{13}\text{C}$ NMR | Unknown         | 166.5 (d,<br>$\text{J}=256.7$ )    | -                                                                                                       | C-F        |
|                     | -               | 132.8 (d, $\text{J}=9.5$ )         | Ar-C                                                                                                    |            |
|                     | -               | 132.2 (d, $\text{J}=9.7$ )         | Ar-C                                                                                                    |            |
|                     | -               | 116.4 (d, $\text{J}=22.3$ )        | Ar-C                                                                                                    |            |
| $^{19}\text{F}$ NMR | $\text{CDCl}_3$ | -102.4                             | -                                                                                                       | Ar-F       |

Table 3.2: IR Spectroscopic Data for 4-Fluorobenzamide

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibrational Mode      | Functional Group |
|---------------------------------|-----------------------|------------------|
| ~3400, ~3200                    | N-H Stretch           | Amide            |
| ~1660                           | C=O Stretch (Amide I) | Amide            |
| ~1600                           | C=C Stretch           | Aromatic Ring    |
| ~1550                           | N-H Bend (Amide II)   | Amide            |
| ~1230                           | C-F Stretch           | Aryl Fluoride    |

Table 3.3: Mass Spectrometry Data for 4-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment                              |
|-----|--------------------|------------------------------------------------|
| 139 | High               | [M] <sup>+</sup>                               |
| 123 | High               | [M - O] <sup>+</sup>                           |
| 95  | Moderate           | [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> |

## Fluoroimide (Fungicide)

Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Chemical Structure:

Table 4.1: NMR Spectroscopic Data for **Fluoroimide (Fungicide)**

| Technique           | Solvent       | Chemical Shift (δ) ppm     | Coupling Constant (J) Hz | Assignment |
|---------------------|---------------|----------------------------|--------------------------|------------|
| <sup>1</sup> H NMR  | Not Specified | Aromatic protons           | -                        | Ar-H       |
| <sup>13</sup> C NMR | Not Specified | Data not readily available | -                        | -          |
| <sup>19</sup> F NMR | Not Specified | Data not readily available | -                        | -          |

Table 4.2: IR Spectroscopic Data for **Fluoroimide (Fungicide)**

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode                       | Functional Group |
|--------------------------------|----------------------------------------|------------------|
| ~1720, ~1780                   | C=O Stretch (asymmetric and symmetric) | Imide            |
| ~1600                          | C=C Stretch                            | Aromatic Ring    |
| ~1510                          | C=C Stretch                            | Aromatic Ring    |
| ~1230                          | C-F Stretch                            | Aryl Fluoride    |
| ~840                           | C-Cl Stretch                           | Alkyl Chloride   |

Table 4.3: Mass Spectrometry Data for **Fluoroimide** (Fungicide)

| m/z | Relative Intensity | Proposed Fragment          |
|-----|--------------------|----------------------------|
| 259 | High               | $[M]^+$                    |
| 231 | Moderate           | $[M - CO]^+$               |
| 182 | Moderate           | $[M - C_2Cl_2O_2]^+$       |
| 180 | Moderate           | $[M - C_2Cl_2O_2 - H_2]^+$ |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary and should be optimized for the particular instrument and sample.

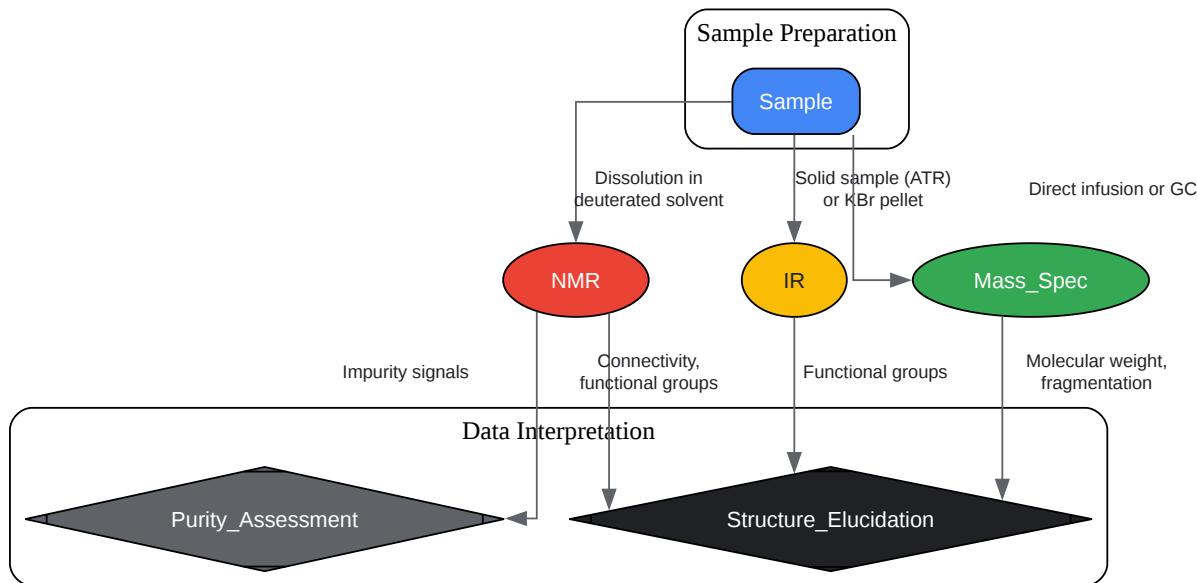
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **fluoroimide** compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- $^1H$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.
- $^{13}C$  NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus.
- $^{19}F$  NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -120 ppm) should be used.  $^{19}F$  is a high-sensitivity nucleus, so fewer scans are typically needed compared to  $^{13}C$  NMR. An external reference standard, such as  $CFCl_3$ , is often used.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solid samples):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **fluoroimide** sample onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.


## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the **fluoroimide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g.,  $\text{m/z}$  40-400) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like a **fluoroimide**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of common **fluoroimide** compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific instrumentation and research questions.

- To cite this document: BenchChem. [Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207414#spectroscopic-data-nmr-ir-mass-spec-of-fluoroimide\]](https://www.benchchem.com/product/b1207414#spectroscopic-data-nmr-ir-mass-spec-of-fluoroimide)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)